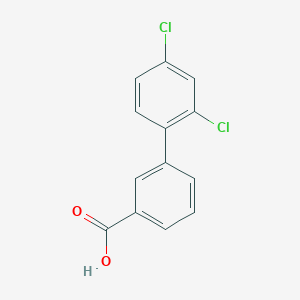

2',4'-Dichlorobiphenyl-3-carboxylic acid

Übersicht

Beschreibung

2’,4’-Dichlorobiphenyl-3-carboxylic acid is a synthetic organic compound belonging to the family of biphenyl carboxylic acids. It is a halogenated derivative of biphenyl, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is widely used in various fields such as medical, environmental, and industrial research.

Vorbereitungsmethoden

The synthesis of 2’,4’-Dichlorobiphenyl-3-carboxylic acid typically involves the halogenation of biphenyl followed by carboxylation. One common method includes the chlorination of biphenyl to introduce chlorine atoms at the desired positions, followed by a carboxylation reaction to introduce the carboxylic acid group . Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

2’,4’-Dichlorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1. Environmental Monitoring

DCBCA is used as an indicator compound in studies assessing PCB contamination in various ecosystems. Its persistence in the environment makes it a useful marker for tracking PCB pollution levels in soil and water samples.

2. Biodegradation Studies

Research has focused on the biodegradation pathways of DCBCA and related compounds, examining how microbial communities can metabolize these pollutants. Understanding these pathways is crucial for developing bioremediation strategies to clean up contaminated sites.

Toxicological Research

1. Reproductive Toxicity Studies

DCBCA has been investigated for its effects on reproductive health, particularly concerning its potential teratogenic effects. Studies have shown that exposure to DCBCA during critical developmental periods can lead to malformations and developmental delays in offspring, as evidenced by animal model experiments .

2. Neurobehavioral Effects

Research indicates that exposure to DCBCA may alter neurobehavioral outcomes in animal models. For instance, studies have demonstrated that perinatal exposure can affect motor activity and cognitive functions, potentially due to disruptions in dopaminergic signaling pathways .

Medicinal Chemistry Applications

1. Synthesis of Arylpropionic Acids

DCBCA serves as a precursor in the synthesis of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. Recent studies have explored its utility in visible-light-mediated carboxylation reactions, allowing for the efficient conversion of benzylic C–H bonds into carboxylic acids, including derivatives of DCBCA .

2. Structure-Activity Relationship Studies

The structural features of DCBCA make it a subject of interest in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved efficacy and reduced toxicity profiles.

Case Studies

Wirkmechanismus

The mechanism of action of 2’,4’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo biodegradation via the meta-cleavage pathway by certain bacterial consortia, leading to the formation of intermediate compounds such as catechol . This biodegradation process is facilitated by enzymes produced by the bacteria, which break down the compound into less harmful substances .

Vergleich Mit ähnlichen Verbindungen

2’,4’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

2,4’-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

3,4’-Dichlorobiphenyl-2-carboxylic acid: Has a different substitution pattern, which can affect its chemical properties and reactivity.

The uniqueness of 2’,4’-Dichlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Biologische Aktivität

2',4'-Dichlorobiphenyl-3-carboxylic acid (C₁₃H₈Cl₂O₂) is a chlorinated biphenyl compound characterized by two chlorine atoms at the 2' and 4' positions and a carboxylic acid group at the 3-position. This compound, like other chlorinated biphenyls (PCBs), has raised significant concerns due to its potential biological effects, including toxicity and endocrine disruption. Understanding its biological activity is crucial for assessing its impact on human health and environmental safety.

- Molecular Formula : C₁₃H₈Cl₂O₂

- Molecular Weight : 267.11 g/mol

- Structural Characteristics : Contains a biphenyl core with halogen substitutions and a carboxylic acid functional group, which enhances its reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with cellular systems. The following sections detail specific findings regarding its toxicity, endocrine disruption, and potential carcinogenic effects.

Toxicity

Chlorinated biphenyls, including this compound, are known to exhibit toxicity in various biological models. Studies have shown that exposure to these compounds can lead to:

- Neurological effects : Altered neurotransmitter levels and neurobehavioral changes in animal models .

- Developmental toxicity : Increased incidence of congenital anomalies such as cleft palate in offspring exposed to maternal PCB exposure during gestation .

Endocrine Disruption

The compound has been implicated in disrupting endocrine functions. It interacts with hormone receptors, potentially leading to:

- Altered hormone levels : Changes in estrogen and thyroid hormone levels have been observed in animal studies .

- Reproductive effects : Impaired reproductive outcomes have been noted, including reduced fertility and altered reproductive organ development .

Carcinogenic Potential

Studies suggest that this compound may possess carcinogenic properties:

- In vitro studies indicate that chlorinated biphenyls can induce mutations and promote tumorigenesis in certain cell lines .

- Epidemiological studies have linked PCB exposure to increased cancer risk in humans, particularly for liver and skin cancers .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Neurobehavioral Effects in Rodents

- Reproductive Toxicity

- Endocrine Disruption Mechanisms

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activity:

| Compound Name | Molecular Formula | Key Biological Effects |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Herbicidal activity; endocrine disruption |

| 4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Environmental pollutant; potential neurotoxicity |

| 2,3-Dichlorobiphenyl | C₁₂H₈Cl₂ | Similar toxicity profile; less studied |

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAPTMRZKVPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610717 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380228-58-0 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.